molecular formula C11H8FNO3S B13485158 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid

Cat. No.: B13485158
M. Wt: 253.25 g/mol
InChI Key: OFZRTKSNEBXBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluoro and methoxy group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxyaniline with thioamide and α-halo acids under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Properties

Molecular Formula

C11H8FNO3S

Molecular Weight

253.25 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3S/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

OFZRTKSNEBXBRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.